2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane 2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Brand Name: Vulcanchem
CAS No.: 75507-22-1
VCID: VC19336457
InChI: InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3
SMILES:
Molecular Formula: C20H40O6
Molecular Weight: 376.5 g/mol

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane

CAS No.: 75507-22-1

Cat. No.: VC19336457

Molecular Formula: C20H40O6

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

2-Octyl-1,4,7,10,13,16-hexaoxacyclooctadecane - 75507-22-1

Specification

CAS No. 75507-22-1
Molecular Formula C20H40O6
Molecular Weight 376.5 g/mol
IUPAC Name 2-octyl-1,4,7,10,13,16-hexaoxacyclooctadecane
Standard InChI InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-20-19-25-16-15-23-12-11-21-9-10-22-13-14-24-17-18-26-20/h20H,2-19H2,1H3
Standard InChI Key UCKUGXSGNMAPLO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1COCCOCCOCCOCCOCCO1

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The parent compound, 18-crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane), consists of six oxygen atoms embedded in an 18-membered ring, enabling selective binding to cations such as K⁺ and Na⁺ . In 2-octyl-18-crown-6, the octyl group introduces steric and electronic modifications:

  • Lipophilicity: The alkyl chain increases the compound’s partition coefficient (log P), favoring solubility in organic solvents like toluene or dichloromethane.

  • Conformational Flexibility: X-ray crystallography of analogous crown ethers reveals that alkyl substituents induce slight distortions in the macrocyclic ring, altering cavity geometry and binding kinetics .

Table 1: Comparative Properties of 18-Crown-6 and 2-Octyl-18-Crown-6

Property18-Crown-6 2-Octyl-18-Crown-6
Molecular FormulaC₁₂H₂₄O₆C₂₀H₄₀O₆
Molecular Weight (g/mol)264.32376.5
log P (Predicted)-0.68 2.26
Melting Point (°C)37–40 Not reported
Key ApplicationCation complexationPhase-transfer catalysis

Synthesis and Modification Strategies

Alkylation of 18-Crown-6

The synthesis of 2-octyl-18-crown-6 typically involves nucleophilic substitution or alkylation of 18-crown-6. A common route employs:

  • Reagents: 18-Crown-6 reacts with octyl halides (e.g., octyl bromide) in the presence of a base such as potassium hydroxide.

  • Mechanism: The alkoxide ion generated from 18-crown-6 attacks the electrophilic carbon of the octyl halide, forming the ether linkage.

  • Purification: Chromatographic techniques or recrystallization from acetonitrile yield the pure product .

Challenges in Functionalization

  • Regioselectivity: Ensuring substitution at the 2-position requires templating agents or directed synthesis to avoid random alkylation .

  • Yield Optimization: Early methods suffered from low yields (<5%), but modern protocols using phase-transfer catalysts or microwave assistance improve efficiency .

Applications in Chemical Synthesis

Phase-Transfer Catalysis (PTC)

The octyl chain enhances compatibility with organic phases, making 2-octyl-18-crown-6 ideal for PTC:

  • Reaction Example: In nucleophilic substitutions, it facilitates the transfer of hydrophilic anions (e.g., CN⁻, F⁻) into organic media, accelerating reactions like the synthesis of alkyl fluorides .

  • Kinetic Advantage: Comparative studies show a 3–5× rate increase over unmodified 18-crown-6 in biphasic systems.

Ion-Selective Sensors

Functionalized crown ethers are critical in electrochemical sensors. The octyl group improves membrane stability in ion-selective electrodes (ISEs) for K⁺ detection, achieving detection limits of 10⁻⁷ M .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The octyl group’s methyl protons (δ 0.88 ppm) and methylene signals (δ 1.25–1.45 ppm) distinguish it from the parent compound. Crown ether oxymethylene protons resonate at δ 3.5–3.7 ppm .

  • ¹³C NMR: The octyl carbons appear at 14–34 ppm, while the ether-linked carbons are observed at 70–75 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Key Bands: Strong C-O-C stretches at 1,100–1,050 cm⁻¹ and alkyl C-H stretches at 2,850–2,950 cm⁻¹ confirm the ether and octyl functionalities.

Comparative Analysis with Related Crown Ethers

Hydroxy-Modified Derivatives

2-Hydroxymethyl-18-crown-6 (CAS 70069-04-4) exhibits polar hydroxyl groups, enabling hydrogen bonding but reducing organic phase compatibility compared to the octyl variant .

Aromatic Analogues

Dibenzo-18-crown-6, with fused benzene rings, shows enhanced rigidity and selectivity for larger cations like Cs⁺, unlike the flexible, K⁺-selective 2-octyl derivative .

Future Directions and Research Opportunities

  • Toxicological Studies: Systematic assessments of ecotoxicity and biodegradability are needed to evaluate environmental risks.

  • Advanced Catalysis: Exploring asymmetric induction in PTC using chiral alkylated crown ethers could unlock new synthetic pathways.

  • Materials Science: Incorporation into metal-organic frameworks (MOFs) or polymeric membranes may enhance ion-selective separation technologies .

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